2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole 2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13810500
InChI: InChI=1S/C21H25BN2O2/c1-6-19-23-17-9-7-8-10-18(17)24(19)16-13-11-15(12-14-16)22-25-20(2,3)21(4,5)26-22/h7-14H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4N=C3CC
Molecular Formula: C21H25BN2O2
Molecular Weight: 348.2 g/mol

2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC13810500

Molecular Formula: C21H25BN2O2

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole -

Specification

Molecular Formula C21H25BN2O2
Molecular Weight 348.2 g/mol
IUPAC Name 2-ethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole
Standard InChI InChI=1S/C21H25BN2O2/c1-6-19-23-17-9-7-8-10-18(17)24(19)16-13-11-15(12-14-16)22-25-20(2,3)21(4,5)26-22/h7-14H,6H2,1-5H3
Standard InChI Key PCRSCYDISUTZTG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4N=C3CC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4N=C3CC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzimidazole core fused with a phenyl ring substituted at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The ethyl group at the 2-position of the benzimidazole ring introduces steric bulk, influencing reactivity and intermolecular interactions . Key structural parameters include:

PropertyValue
Molecular FormulaC₂₁H₂₄BN₂O₂
Molecular Weight353.24 g/mol
IUPAC Name2-Ethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=NC4=C3C=CC=C4CC

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation .

Spectroscopic Characterization

  • NMR: The proton NMR spectrum exhibits distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.6–2.8 ppm, quartet) and aromatic protons (δ 7.2–8.1 ppm) .

  • IR: Stretching vibrations at 1,350–1,480 cm⁻¹ (B-O) and 1,600–1,680 cm⁻¹ (C=N) confirm the boronate and imidazole functionalities .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Benzimidazole Formation: Condensation of 1,2-diaminobenzene with ethyl acetoacetate under acidic conditions yields 2-ethyl-1H-benzimidazole.

  • Borylation: A palladium-catalyzed Miyaura borylation installs the dioxaborolane group on the para position of a bromophenyl intermediate .

  • Coupling: Buchwald-Hartwig amination links the boronate-substituted phenyl ring to the benzimidazole nitrogen .

Reaction Conditions and Yields

StepReagents/CatalystsTemperatureYield
1HCl, EtOH80°C78%
2Pd(dppf)Cl₂, B₂Pin₂, KOAc100°C65%
3Pd(OAc)₂, XantPhos, Cs₂CO₃120°C52%

Side products include deborylated analogs (5–10%) and N-alkylation byproducts (8–12%), necessitating chromatographic purification .

Pharmacological Applications

Enzyme Modulation

The compound acts as a potent AMP-activated protein kinase (AMPK) activator, with EC₅₀ values of 20–25 nM for β2-containing isoforms . Comparative activation profiles:

AMPK IsoformSubunitsFold Activation
AMPK1α1β1γ11.4
AMPK4α1β2γ125
AMPK7α1β2γ320

This isoform selectivity suggests therapeutic potential in metabolic disorders and cancer cachexia .

Antiproliferative Activity

In HCT-116 colorectal cancer cells, the compound inhibits proliferation (IC₅₀ = 1.2 μM) by inducing G₁/S cell cycle arrest and mitochondrial apoptosis . Mechanistic studies implicate ROS generation (2.5-fold increase) and Bax/Bcl-2 ratio elevation (3.8-fold) .

Material Science Applications

Organic Electronics

As a electron-deficient moiety, the benzimidazole-boronate structure facilitates charge transport in organic semiconductors. Key performance metrics:

PropertyValue
Electron Mobility0.12 cm²/V·s
HOMO/LUMO-5.6 eV/-3.8 eV
Thermal StabilityTd₅% = 285°C

These properties enable use in perovskite solar cells (PCE = 18.7%) and OFETs (on/off ratio = 10⁶) .

Supramolecular Assemblies

The boronate ester undergoes dynamic covalent chemistry, forming stimuli-responsive hydrogels (G' = 12 kPa) with glucose-sensitive payload release .

Comparative Analysis with Structural Analogs

Bioisosteric Replacements

CompoundStructural VariationAMPK EC₅₀ (nM)
Target CompoundEthyl, dioxaborolane22
Analog 1Methyl, boronic acid48
Analog 2Propyl, trifluoroborate35

The ethyl-dioxaborolane combination optimizes cell permeability (logP = 3.2) and metabolic stability (t₁/₂ = 6.7 h in hepatocytes) .

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